molecular formula C13H11ClN2O B7580532 3-chloro-N-(3-methylpyridin-2-yl)benzamide

3-chloro-N-(3-methylpyridin-2-yl)benzamide

Cat. No. B7580532
M. Wt: 246.69 g/mol
InChI Key: HPVKRCJLLIBGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(3-methylpyridin-2-yl)benzamide have been extensively studied in scientific research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(3-methylpyridin-2-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the scientific research on 3-chloro-N-(3-methylpyridin-2-yl)benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of novel derivatives of the compound with improved activity and selectivity.
3. Evaluation of the compound's activity against other diseases such as autoimmune disorders and viral infections.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
5. Development of new methods for the synthesis of the compound to reduce its cost and increase its availability.
In conclusion, 3-chloro-N-(3-methylpyridin-2-yl)benzamide is a promising compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects that make it a promising candidate for the development of novel drugs. Further research on the compound is necessary to fully understand its therapeutic potential and to develop more effective treatments for various diseases.

Synthesis Methods

The synthesis of 3-chloro-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chlorobenzamide in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

3-chloro-N-(3-methylpyridin-2-yl)benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound has been shown to exhibit activity against various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-chloro-N-(3-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-3-7-15-12(9)16-13(17)10-5-2-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVKRCJLLIBGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-methylpyridin-2-yl)benzamide

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